N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a pyrrolidinone ring and a trifluoromethyl group attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like EDCI or HATU in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can modify the pyrrolidinone ring or the benzamide structure.
Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl group with other functional groups using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF at elevated temperatures.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and biological activity. This positioning can enhance its stability, binding affinity, and overall effectiveness in various applications.
Properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c19-18(20,21)13-8-6-12(7-9-13)17(25)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVADGBJZKJGOOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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